N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide

HDAC inhibition Enzymatic assay HeLa cell lysate

Researchers needing tool compounds to modulate HDAC activity without nanomolar pan-inhibition face limited options. This hydroxamic acid-based HDAC inhibitor offers a distinct potency tier (IC50 2.1 µM in HeLa lysates) with a phenylureido-acetamide linker that introduces additional hydrogen-bonding capacity vs. simple alkyl hydroxamates. • Confirmed functional inhibition via histone H4 hyperacetylation in NB4 cells • Suitable for SAR campaigns exploring linker effects on isoform selectivity • ≥94% purity, commercial availability for reference or derivatization

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Cat. No. B13727665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC=C(C=C1)CC(=O)NO
InChIInChI=1S/C10H13N3O3/c1-11-10(15)12-8-4-2-7(3-5-8)6-9(14)13-16/h2-5,16H,6H2,1H3,(H,13,14)(H2,11,12,15)
InChIKeyIGFTVGZYNHCGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide: HDAC Inhibitor Overview


N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide (CAS 2241053-25-6) is a small-molecule histone deacetylase (HDAC) inhibitor featuring a hydroxamic acid zinc-binding group (ZBG) and a phenylureido-acetamide linker motif [1]. The compound exhibits inhibition of HDAC enzymatic activity with an IC50 of 2.1 µM in HeLa cell lysates [2], and demonstrates functional HDAC inhibition in human NB4 cells as measured by histone H4 hyperacetylation [3]. Unlike simple hydroxamic acid analogs, this compound incorporates a 3-methylureido moiety that introduces hydrogen-bonding capacity and conformational constraint to the linker region, a structural feature that may modulate target engagement kinetics [1]. The compound is commercially available from multiple vendors at ≥94% purity .

Why This HDAC Inhibitor Cannot Be Casually Substituted


HDAC inhibitors are not functionally interchangeable because the linker chemistry and zinc-binding group (ZBG) collectively determine isoform selectivity, binding kinetics, and cellular residence time [1]. Hydroxamic acid-based inhibitors like SAHA exhibit pan-HDAC inhibition with fast-on/fast-off competitive binding [1], while benzamide-based inhibitors display class I selectivity and slow tight-binding kinetics [2]. The ureido-acetamide linker in N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide introduces additional hydrogen-bonding interactions not present in simple alkyl-linker hydroxamates, which can alter target engagement and cellular efficacy [3]. Furthermore, the observed IC50 of 2.1 µM in HeLa lysates [4] places this compound in a distinct potency tier from nanomolar pan-inhibitors and from benzamide-based class I-selective agents, necessitating quantitative evaluation for any intended substitution.

Quantitative Differentiation from Comparator HDAC Inhibitors


Enzymatic Potency Comparison in HeLa Lysates

N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide inhibits HDAC enzymatic activity in HeLa cell lysates with an IC50 of 2.10 × 10^3 nM (2.1 µM) [1]. In contrast, the clinically approved pan-HDAC inhibitor SAHA (vorinostat) exhibits an IC50 of approximately 13 nM in comparable enzymatic assays [2]. This represents a ~160-fold difference in potency.

HDAC inhibition Enzymatic assay HeLa cell lysate

Cellular Target Engagement via Histone H4 Hyperacetylation

In human NB4 acute promyelocytic leukemia cells, N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide induces acetylation of histone H4 after 24 hours of treatment, as measured by Western blot analysis [1]. This cellular readout confirms that the compound penetrates cells and engages HDAC targets to produce a functional downstream effect.

Cellular HDAC inhibition Histone acetylation NB4 cells

Ureido-Acetamide Linker Differentiation

The 3-methylureido-phenylacetamide linker in this compound provides additional hydrogen-bonding capacity compared to the alkyl-linker of SAHA or the benzamide-based linker of entinostat [1]. This structural distinction is relevant because linker chemistry, in combination with the ZBG, dictates isoform selectivity and binding kinetics [2]. Hydroxamates with alkyl linkers (e.g., SAHA) exhibit pan-HDAC competitive binding with fast-on/fast-off kinetics, whereas benzamides (e.g., MS275) display slow tight-binding and class I selectivity [3].

Zinc-binding group Linker chemistry Binding kinetics

Validated Research Applications


Cellular HDAC Inhibition with Confirmed Permeability

Based on the confirmed histone H4 hyperacetylation in NB4 cells [1], this compound is suitable for cellular studies where sub-micromolar potency is not required and confirmation of intracellular target engagement is essential. The 2.1 µM IC50 in HeLa lysates [2] indicates appropriate potency for cellular assays where strong pan-inhibition is undesirable. Researchers can use this compound as a tool to modulate HDAC activity with a potency window distinct from nanomolar clinical candidates.

SAR Studies on Ureido-Linker Modifications

The phenylureido-acetamide scaffold [3] provides a chemically distinct linker from the alkyl chains of SAHA and the benzamide motifs of entinostat/MS275. This compound serves as a reference point for SAR campaigns aimed at tuning HDAC isoform selectivity or binding kinetics through linker hydrogen-bonding modifications. Its commercial availability at ≥94% purity makes it accessible for derivatization or as a control compound in medicinal chemistry programs.

Profiling of ZBG-Linker Combinations

Given the established differences in binding kinetics between hydroxamate/alkyl (SAHA: pan-HDAC, fast-on/fast-off), benzamide (MS275: class I-selective, slow tight-binding), and the distinct ureido-acetamide linker of this compound [4], it is suitable for inclusion in multi-compound profiling studies aimed at deconvoluting the contribution of linker chemistry to HDAC inhibitor pharmacology. Such studies inform the selection of appropriate tool compounds for specific experimental contexts.

HDAC Assay Calibration and Counter-Screening

With a well-defined IC50 of 2.1 µM in HeLa lysates [2], this compound can serve as a reference inhibitor for calibrating HDAC enzymatic assays or for counter-screening in drug discovery campaigns targeting other epigenetic enzymes. Its commercial availability and documented purity support its use as a standard reference material.

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